molecular formula C21H14BrN3OS2 B5154201 N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide

Cat. No.: B5154201
M. Wt: 468.4 g/mol
InChI Key: FGUXBLWJRXVINR-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide typically involves the reaction of 4-(1,3-benzothiazol-2-yl)aniline with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

Scientific Research Applications

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
  • 3-(4-fluorophenyl)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]prop-2-enamide
  • N-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide

Uniqueness

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide stands out due to its unique combination of a benzothiazole moiety and a bromobenzamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3OS2/c22-15-5-3-4-14(12-15)19(26)25-21(27)23-16-10-8-13(9-11-16)20-24-17-6-1-2-7-18(17)28-20/h1-12H,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUXBLWJRXVINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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